4-Amino-2-pyrrolidin-1-yl-benzamide
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Overview
Description
4-Amino-2-pyrrolidin-1-yl-benzamide is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol This compound features a benzamide core substituted with an amino group at the 4-position and a pyrrolidinyl group at the 2-position
Mechanism of Action
- The pyrrolidine ring, present in this compound, is a versatile scaffold used by medicinal chemists to design bioactive molecules. It contributes to the stereochemistry of the molecule and allows exploration of the pharmacophore space .
Target of Action
Pharmacokinetics (ADME Properties)
The pyrrolidine scaffold’s versatility suggests potential therapeutic applications, but targeted investigations are necessary to uncover its precise mechanisms and effects . If additional data becomes available, we can refine our understanding of this compound’s action. 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-pyrrolidin-1-yl-benzamide typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 4-nitro-2-pyrrolidin-1-yl-benzamide with a reducing agent to convert the nitro group to an amino group . The reaction conditions often include the use of hydrogen gas in the presence of a palladium catalyst (Pd/C) in ethanol. The reaction proceeds under mild conditions and yields the desired amino compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-pyrrolidin-1-yl-benzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzamides, nitroso derivatives, and nitro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2-pyrrolidin-1-yl-benzamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Comparison with Similar Compounds
4-Amino-2-pyrrolidin-1-yl-benzamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Benzamide derivatives: Compounds with a benzamide core often have similar chemical reactivity and applications.
Amino-substituted aromatics: These compounds share the presence of an amino group on an aromatic ring, influencing their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-amino-2-pyrrolidin-1-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-8-3-4-9(11(13)15)10(7-8)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWZQYMPIZWQDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424576 |
Source
|
Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878620-22-5 |
Source
|
Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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